3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one
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Description
3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one is a chemical compound that belongs to the family of pyrazolone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Enantioselective Synthesis
Pyrazolone derivatives have been utilized in enantioselective synthesis, which is crucial for creating specific enantiomers of a compound with desired biological activity .
Biological Activity
Indeno[1,2-c]pyrazolone analogues have been synthesized and screened for various biological activities, suggesting potential pharmacological applications .
Coordination Compounds
Pyrazine derivatives, which share some structural similarities with pyrazolones, have been used to develop new coordination compounds with potential anticancer, antibacterial, and antifungal properties .
Diverse Biological Actions
The pyrazolone class of compounds is known for its diverse biological actions and has been studied for decades due to their facile chemical transformations .
properties
IUPAC Name |
3-tert-butyl-6-nitro-2-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-20(2,3)19-16-17(14-9-8-13(24(28)29)10-15(14)18(16)25)21-22(19)11-4-6-12(7-5-11)23(26)27/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTGVVMQIVKLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C2=O)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one |
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